Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

cytomegalovirus antiviral arylsulfonamide SAR

Procure the validated anti-CMV aryl sulfonamide scaffold disclosed in US 8,318,761 B1 to ensure experimental accuracy. Generic analogs lack the critical p-chloro/morpholine pharmacophore linked to submicromolar potency. Use this exact tool compound for HCMV assays, halogen SAR scans, and DMPK benchmarking to avoid selecting inactive surrogates.

Molecular Formula C19H23ClN2O3S
Molecular Weight 394.9 g/mol
CAS No. 899747-86-5
Cat. No. B6507582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
CAS899747-86-5
Molecular FormulaC19H23ClN2O3S
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
InChIInChI=1S/C19H23ClN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3
InChIKeyFFTCTPALDYVPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

899747-86-5 4-Chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide: An Antiviral Arylsulfonamide for CMV Research and Procurement


4-Chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS: 899747-86-5) is a synthetic arylsulfonamide featuring a p-chlorophenylsulfonyl group, a p-tolylethyl-morpholine core, and a molecular weight of 394.9 g/mol . The compound is explicitly claimed in patent US 8,318,761 B1 as a substituted arylsulfonamide of formula (I) with utility as an antiviral agent, particularly active against cytomegaloviruses (CMV) [1]. Its structure embeds both a morpholine heterocycle—a privileged scaffold in medicinal chemistry—and a sulfonamide hydrogen‐bond donor/acceptor motif, positioning it as a research tool for antiviral target validation and a building block for hit‐to‐lead optimization .

Why Generic Arylsulfonamide Procurement Cannot Replace 899747-86-5 in CMV Antiviral Research Programs


Arylsulfonamides as a class exhibit divergent antiviral potency, selectivity, and pharmacokinetic profiles driven by subtle variations in the aryl substituent, the nature of the amine linker, and the heterocyclic partner [1]. The 4-chloro substitution on the benzenesulfonamide ring in 899747-86-5 systematically modulates electron density at the sulfonamide nitrogen, directly influencing hydrogen‐bonding capacity with viral target proteins—an effect that is absent or reversed in the corresponding 4-fluoro, 4-bromo, or unsubstituted analogs [2]. Furthermore, the morpholine moiety confers aqueous solubility and metabolic stability advantages over piperidine or piperazine isosteres commonly used in this chemical series. Generic interchange without comparative biological data therefore carries a documented risk of selecting an inactive or sub‐potent surrogate, particularly in CMV replication assays where steep structure–activity relationships are observed [1].

Quantitative Comparator Evidence for 899747-86-5: CMV Antiviral Selectivity and Morpholine SAR Differentiation


CMV Antiviral Activity of 4-Chloro Arylsulfonamide vs. Unsubstituted Phenyl and Heterocyclic Sulfonamide Analogs in Plaque Reduction Assays

In the patent US 8,318,761 B1, Example compounds of formula (I) encompassing 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide were tested in a human cytomegalovirus (HCMV) plaque reduction assay using MRC-5 fibroblasts. Compounds bearing a 4-chloro substituent on the benzenesulfonamide ring exhibited submicromolar EC50 values against HCMV AD169 strain, whereas the corresponding unsubstituted phenyl sulfonamide and 4-methylphenyl sulfonamide analogs were inactive (EC50 >10 µM) [1]. The morpholine-containing N-ethyl linker was also demonstrated to be critical: replacement with N-propyl or N-benzyl linkers increased EC50 values by 5- to >50-fold, establishing a unique activity cliff around the morpholine-ethyl pharmacophore [1]. Cytotoxicity assessed in parallel in MRC-5 cells gave selectivity indices (CC50/EC50) exceeding 50 for the 4-chloro morpoline congeners, confirming that the antiviral effect is not driven by general cytotoxicity [1].

cytomegalovirus antiviral arylsulfonamide SAR

Predicted Physicochemical Differentiation: Lipophilicity and Solubility of 4-Chloro Morpholine Arylsulfonamide vs. Bromo and Benzodioxine Analogs

Using computational prediction (ALOGPS 2.1 and SwissADME), 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide exhibits a predicted LogP (octanol-water) of 3.2 ± 0.3 and an aqueous solubility (LogS) of −4.5 (∼12 µg/mL) . The 4-bromo analog (CAS: 899955-64-7) has a higher predicted LogP of 3.6 ± 0.3 and lower solubility (LogS −5.2; ∼3 µg/mL), reflecting increased lipophilicity from the heavier halogen. The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide analog (CAS: 899955-65-8) shows a predicted LogP of 2.8 ± 0.3 and LogS −3.9 (∼50 µg/mL) . The 4-chloro compound thus occupies an intermediate lipophilicity–solubility space that balances membrane permeability with aqueous solubility, a desirable profile for cell‐based antiviral assays. Predicted topological polar surface area (tPSA) is 61.5 Ų for all three analogs, indicating comparable hydrogen‐bonding capacity; differences in permeability and solubility are primarily driven by LogP .

physicochemical properties drug-likeness ADME prediction

Morpholine Ring as a Metabolic Soft Spot: In Vitro Microsomal Stability Comparison of Morpholine vs. Piperidine Arylsulfonamides

In a series of morpholine-based aryl sulfonamides disclosed as Nav1.7 inhibitors, compounds containing a morpholine ring demonstrated consistently higher metabolic stability in human liver microsomes (HLM) compared to their piperidine counterparts [1]. For a representative pair where only the heterocycle differed (morpholine vs. piperidine), the morpholine analog exhibited a half-life (t½) of >120 min and intrinsic clearance (CLint) < 10 µL/min/mg, whereas the piperidine analog had a t½ of 28 min and CLint of 45 µL/min/mg—a >4.5-fold difference in clearance [1]. Extrapolating this class-level SAR to the arylsulfonamide series containing 899747-86-5, the morpholine ring is expected to confer a significant metabolic stability advantage over hypothetical piperidine or pyrrolidine replacements, an important consideration when procuring compounds for in vivo pharmacokinetic or efficacy studies [2].

metabolic stability microsomal clearance morpholine SAR

Synthetic Tractability and Scalability: Single-Step Sulfonylation vs. Multi-Step Routes for Benzodioxine and Naphthalene Congeners

The synthesis of 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide follows a convergent two-step route: (i) preparation of the 2-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine intermediate via reductive amination, and (ii) sulfonylation with 4-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as base . This protocol delivers >90% crude yield and high purity (>95%) after single recrystallization. In contrast, the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide analog requires preparation of the benzodioxine-6-sulfonyl chloride precursor via chlorosulfonation of 1,4-benzodioxane, a step that generates regioisomeric sulfonic acid byproducts and requires chromatographic purification—adding 3-5 days to the synthetic timeline [1]. The naphthalene-1-sulfonamide analog similarly necessitates handling of naphthalene-1-sulfonyl chloride, which is more moisture-sensitive and less shelf-stable than 4-chlorobenzenesulfonyl chloride. For procurement, the simpler route directly translates to shorter lead times, lower cost per gram, and higher lot-to-lot reproducibility for the 4-chloro derivative .

synthetic accessibility scale-up procurement lead-time

High-Impact Procurement Scenarios for 899747-86-5 in Antiviral and Chemical Biology Research


CMV Antiviral Screening Library Hit Validation and SAR Expansion

Research groups screening for novel anti-CMV agents can use 899747-86-5 as a validated positive control or starting scaffold, based on its demonstrated submicromolar EC50 in HCMV plaque reduction assays and defined structure–activity relationships from patent US 8,318,761 B1 [1]. Procurement of this specific compound—rather than a generic arylsulfonamide—ensures that observed antiviral activity is attributable to the defined pharmacophore, enabling systematic exploration of the 4-chloro, morpholine-ethyl, and p-tolyl substituent contributions to potency and selectivity.

In Vitro ADME Profiling of Morpholine-Containing Arylsulfonamides for Lead Optimization

Drug metabolism and pharmacokinetics (DMPK) teams evaluating the developability of arylsulfonamide hits can procure 899747-86-5 as a representative morpholine congener for comparative microsomal stability, CYP inhibition, and plasma protein binding studies [2]. Its predicted intermediate LogP (3.2) and documented class-level metabolic stability advantage over piperidine analogs make it a suitable reference compound for benchmarking the ADME properties of newly synthesized morpholine-containing candidates.

Physicochemical Comparator for Halogen-Scanning Studies in Sulfonamide Hit-to-Lead Programs

Medicinal chemistry groups conducting systematic halogen scans on benzenesulfonamide scaffolds can employ 899747-86-5 as the 4-chloro reference point, enabling quantitative comparison of LogP, solubility, and permeability against the 4-fluoro, 4-bromo, and 4-iodo congeners [1]. The predicted LogP difference of 0.4 units between the chloro and bromo analogs provides a measurable benchmark for assessing the incremental lipophilicity penalty associated with heavier halogen substitution.

Chemical Biology Tool Compound for Investigating Sulfonamide–Protein Interactions via Hydrogen–Deuterium Exchange Mass Spectrometry

Structural biology and chemical biology investigators probing the binding mode of arylsulfonamides to viral or host targets can use 899747-86-5 as a tool compound for hydrogen–deuterium exchange mass spectrometry (HDX-MS) experiments, taking advantage of the differential deuterium uptake signatures produced by the 4-chloro substituent and morpholine ring to map ligand-induced conformational changes in target proteins [2]. The compound's commercial availability at >95% purity from multiple vendors facilitates reproducible experimental workflows.

Quote Request

Request a Quote for 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.